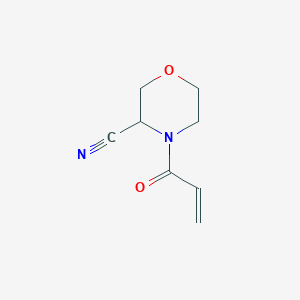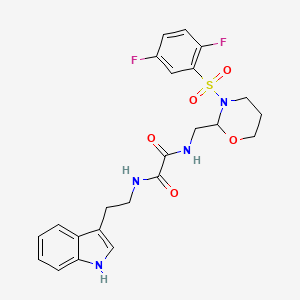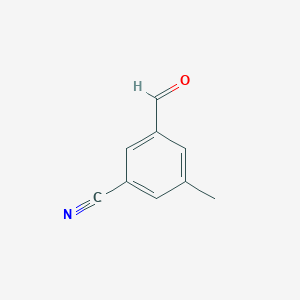
3-Formyl-5-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-5-methylbenzonitrile is an organic compound with the molecular formula C9H7NO It is a derivative of benzonitrile, featuring a formyl group at the third position and a methyl group at the fifth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 3-Formyl-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the formylation of 5-methylbenzonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 3-Formyl-5-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a catalyst.
Major Products:
Oxidation: 3-Carboxy-5-methylbenzonitrile.
Reduction: 3-Hydroxymethyl-5-methylbenzonitrile.
Substitution: 3-Formyl-5-methylbenzamide or 3-Formyl-5-methylbenzylamine.
科学的研究の応用
3-Formyl-5-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving nitrile and formyl groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Formyl-5-methylbenzonitrile depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the formyl group is reduced to a hydroxymethyl group through the addition of hydrogen atoms. The nitrile group can also participate in nucleophilic substitution reactions, where it is converted to other functional groups through the attack of nucleophiles.
類似化合物との比較
3-Formylbenzonitrile: Lacks the methyl group at the fifth position.
5-Methylbenzonitrile: Lacks the formyl group at the third position.
3-Formyl-4-methylbenzonitrile: Has the methyl group at the fourth position instead of the fifth.
Uniqueness: 3-Formyl-5-methylbenzonitrile is unique due to the specific positioning of both the formyl and methyl groups on the benzene ring. This unique structure can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
3-formyl-5-methylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNNFNSJJZSQCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2419725.png)
![benzyl 2-({5,6-dimethyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetate](/img/structure/B2419726.png)
![N-benzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419729.png)
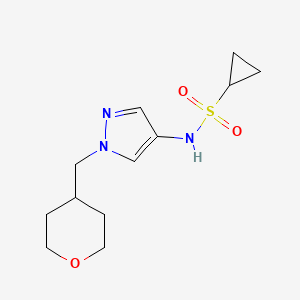
![N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2419732.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B2419733.png)
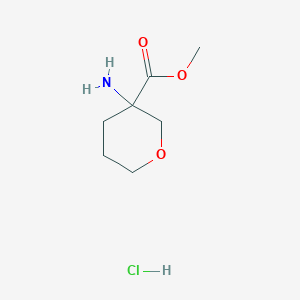
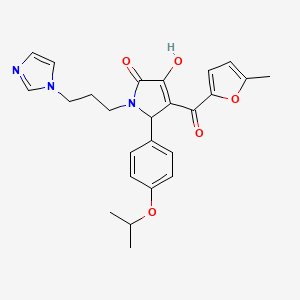
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/new.no-structure.jpg)

![5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2419738.png)
![Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2419739.png)
